

# Application Note & Protocol: Determination of Trace Silver in Thorium Matrices by GFAAS

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## Compound of Interest

Compound Name: Silver;thorium

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## Introduction

The accurate determination of trace elemental impurities is critical in the quality control of nuclear materials such as thorium. Silver (Ag), even at trace levels, can significantly impact the properties and safety of these materials. Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is a powerful analytical technique for trace element analysis, offering high sensitivity and the ability to handle small sample volumes.[1][2] However, the direct analysis of silver in a thorium (Th) matrix presents significant challenges due to severe matrix interference.[3][4] This document provides a detailed protocol for the determination of trace silver in thorium matrices using GFAAS, including sample preparation, instrumental parameters, and strategies to mitigate matrix effects.

The presence of a thorium matrix is known to significantly reduce the absorbance signal of silver.[3][4] This suppression can be attributed to several factors, including the physical trapping of the silver analyte within the stable thorium oxide lattice formed during atomization, an increased partial pressure of oxygen within the graphite furnace, a reduction in the number of active carbon sites for carbothermic reduction, and the potential formation of inter-metallic compounds between silver and thorium.[3] Therefore, careful optimization of the GFAAS method, including the use of chemical modifiers and an appropriate temperature program, is essential for accurate quantification. In some cases, separation of the thorium matrix prior to analysis may be necessary to achieve the desired accuracy and detection limits.[5][6]

## Experimental Protocols

This protocol outlines a direct GFAAS method for the determination of trace silver in a thorium matrix. It is recommended to perform a matrix-matched calibration or the method of standard additions to compensate for the severe matrix effects.

### Sample Preparation

The dissolution of thorium-containing samples, particularly thorium dioxide ( $\text{ThO}_2$ ), requires aggressive digestion methods as it is insoluble in most common acids.<sup>[7]</sup>

Reagents:

- Concentrated Nitric Acid ( $\text{HNO}_3$ ), trace metal grade
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), trace metal grade
- Hydrofluoric Acid (HF), trace metal grade (use with extreme caution and appropriate personal protective equipment)
- ASTM Type I Water ( $18.2 \text{ M}\Omega\cdot\text{cm}$ )

Procedure:

- Accurately weigh approximately 100 mg of the thorium sample into a clean PTFE vessel.
- Add 5 mL of concentrated  $\text{HNO}_3$  and 1 mL of concentrated  $\text{H}_2\text{SO}_4$ .
- Carefully add 0.5 mL of HF. Caution: Handle HF in a certified fume hood with appropriate PPE.
- Gently heat the mixture on a hot plate at a low temperature (e.g., 80-100 °C) until the sample is completely dissolved.
- After dissolution, carefully evaporate the solution to near dryness to remove excess acids.
- Cool the residue and dissolve it in 2% (v/v)  $\text{HNO}_3$ .

- Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with 2% (v/v) HNO<sub>3</sub>.
- Prepare a procedural blank using the same digestion procedure without the sample.

## GFAAS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample characteristics.

Instrument: Graphite Furnace Atomic Absorption Spectrometer with Zeeman background correction.

GFAAS Parameters for Silver:

- Wavelength: 328.1 nm
- Slit Width: 0.7 nm
- Lamp Current: As recommended by the manufacturer
- Injection Volume: 20 µL
- Inert Gas: Argon (99.999% purity)

Graphite Furnace Temperature Program:

Step	Temperature (°C)	Ramp Time (s)	Hold Time (s)	Gas Flow (mL/min)	Gas Type
Drying 1	85	5	10	250	Argon
Drying 2	95	15	30	250	Argon
Drying 3	120	10	10	250	Argon
Pyrolysis	700	15	20	250	Argon
Atomization	1700	0	5	0	Argon
Clean Out	2500	1	3	250	Argon

Note: The pyrolysis and atomization temperatures should be optimized by generating pyrolysis and atomization curves for silver in the specific thorium matrix.

## Chemical Matrix Modifier

The use of a chemical modifier is crucial to stabilize the silver analyte during the pyrolysis step and to reduce matrix interferences.[8] A palladium-magnesium (Pd-Mg) modifier is commonly used for silver analysis.

Modifier Solution: 0.05% Pd + 0.03% Mg(NO<sub>3</sub>)<sub>2</sub>

Procedure:

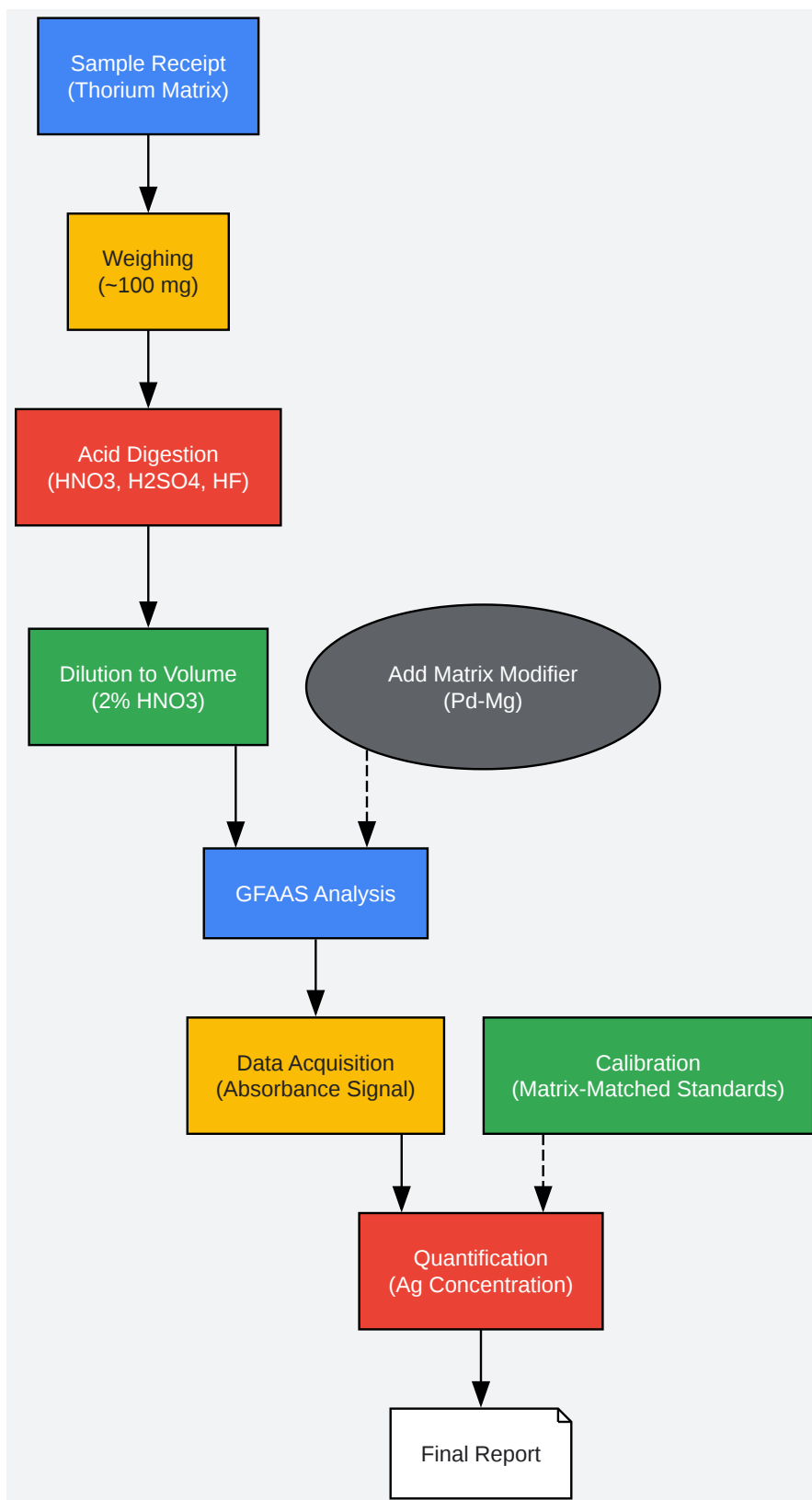
- Co-inject 5 µL of the matrix modifier solution with 20 µL of the sample or standard into the graphite tube.
- Alternatively, pre-treat the graphite tube with the modifier solution and allow it to dry before injecting the sample.

## Quantitative Data Summary

The following table summarizes the expected analytical figures of merit for the GFAAS analysis of silver. These values are estimates based on typical GFAAS performance and should be experimentally determined for the specific thorium matrix.

Parameter	Expected Value	Notes
Detection Limit (LOD)	0.1 - 1.0 µg/L	Determined as 3 times the standard deviation of the blank. May be higher depending on the purity of the reagents and the lab environment.
Quantification Limit (LOQ)	0.3 - 3.0 µg/L	Determined as 10 times the standard deviation of the blank.
Linear Dynamic Range	1 - 50 µg/L	The linear range can be extended by dilution of the sample.
Precision (RSD%)	< 10%	Relative Standard Deviation for replicate measurements of a mid-range standard.
Recovery	85 - 115%	Determined by spike recovery experiments in the thorium matrix.

## Experimental Workflow



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Caption: Workflow for Trace Silver Analysis in Thorium Matrices by GFAAS.

## Quality Control and Assurance

To ensure the reliability of the analytical results, the following quality control measures should be implemented:

- **Calibration:** A calibration curve should be prepared daily using a blank and at least three standards. Due to the significant matrix effects of thorium, it is highly recommended to use matrix-matched standards. This involves adding known concentrations of silver to a solution of high-purity thorium that has undergone the same digestion procedure as the samples.
- **Method of Standard Additions:** For complex matrices or when a suitable matrix-matched blank is unavailable, the method of standard additions should be employed to overcome matrix interferences.
- **Procedural Blank:** A procedural blank must be analyzed with each batch of samples to monitor for contamination from reagents and the laboratory environment. The blank value should be subtracted from the sample readings.
- **Spike Recovery:** A known amount of silver should be added to a sample (pre-digestion spike) and a digested sample aliquot (post-digestion spike) to assess the efficiency of the digestion process and to check for matrix interferences. Recoveries should typically be within 85-115%.
- **Certified Reference Material (CRM):** If a suitable CRM with a certified value for silver in a similar matrix is available, it should be analyzed with each batch of samples to verify the accuracy of the method.

By following this detailed protocol and implementing robust quality control measures, researchers can achieve accurate and reliable determination of trace silver in challenging thorium matrices using GFAAS.

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